molecular formula C8H15NO2 B11966041 Ethyl 3-(dimethylamino)-crotonate CAS No. 17469-21-5

Ethyl 3-(dimethylamino)-crotonate

Cat. No.: B11966041
CAS No.: 17469-21-5
M. Wt: 157.21 g/mol
InChI Key: CTKXXMXGFDQHTI-SREVYHEPSA-N
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Description

Significance of Beta-Enamino Esters as Versatile Synthetic Intermediates

Beta-enamino esters, including Ethyl 3-(dimethylamino)crotonate, are highly prized intermediates in organic synthesis. acgpubs.orgnih.gov Their value lies in their ambident nucleophilic character, meaning they can react at multiple sites, and their ability to act as precursors to a diverse range of important molecular scaffolds. acgpubs.org These compounds are instrumental in the synthesis of various nitrogen-containing heterocycles, such as pyridinones and pyrazolones, which are prevalent in many biologically active molecules and pharmaceutical agents. nih.govacgpubs.org

The reactivity of β-enamino esters is tunable, allowing chemists to control reaction pathways to achieve desired products. organic-chemistry.org They can participate in a variety of reactions, including alkylations, acylations, and cycloadditions, making them a cornerstone for the assembly of complex target molecules. acs.org

Contextualization of Alpha,Beta-Unsaturated Carbonyl Systems in Chemical Research

Ethyl 3-(dimethylamino)crotonate is a classic example of an α,β-unsaturated carbonyl system. This structural motif, characterized by a carbon-carbon double bond conjugated to a carbonyl group, is of fundamental importance in organic chemistry. fiveable.mersc.org The conjugation creates a delocalized π-electron system that influences the molecule's reactivity, making the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction famously known as the Michael addition. fiveable.me

The study of α,β-unsaturated carbonyl compounds is a vast and active area of research due to their prevalence in natural products and their utility in forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The electronic properties of these systems can be fine-tuned, which in turn modulates their chemical behavior and potential applications. nih.gov Their ability to undergo a variety of transformations makes them key building blocks in the synthesis of a wide range of organic compounds. rsc.org

Overview of the Compound's Importance in Advanced Chemical Synthesis

Ethyl 3-(dimethylamino)crotonate serves as a crucial starting material and intermediate in numerous advanced synthetic strategies. Its specific structure, featuring a dimethylamino group, enhances the nucleophilicity of the β-carbon, making it a highly reactive and selective reagent.

One of the key applications of Ethyl 3-(dimethylamino)crotonate is in the synthesis of heterocyclic compounds. For instance, it can be used to construct pyridinone and quinolone frameworks, which are core structures in many pharmaceuticals. acgpubs.orghaui.edu.vn The compound's ability to react with various electrophiles and nucleophiles allows for the efficient assembly of these complex ring systems.

Furthermore, Ethyl 3-(dimethylamino)crotonate is employed in the synthesis of other valuable intermediates. For example, it can be a precursor to other β-enamino esters or can be modified to introduce different functional groups, thereby expanding its synthetic utility. nih.gov The development of new synthetic methodologies often involves the use of versatile building blocks like Ethyl 3-(dimethylamino)crotonate to streamline the synthesis of target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17469-21-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (Z)-3-(dimethylamino)but-2-enoate

InChI

InChI=1S/C8H15NO2/c1-5-11-8(10)6-7(2)9(3)4/h6H,5H2,1-4H3/b7-6-

InChI Key

CTKXXMXGFDQHTI-SREVYHEPSA-N

Isomeric SMILES

CCOC(=O)/C=C(/C)\N(C)C

Canonical SMILES

CCOC(=O)C=C(C)N(C)C

Origin of Product

United States

Structural and Stereochemical Considerations of Ethyl 3 Dimethylamino Crotonate

Geometric Isomerism in Beta-Enamino Esters

The presence of a carbon-carbon double bond in Ethyl 3-(dimethylamino)crotonate gives rise to geometric isomerism, specifically cis-trans isomerism. This phenomenon is a cornerstone of its stereochemistry, dictating the spatial arrangement of its constituent atoms and influencing its physical and chemical properties.

Cis-Trans Isomerism and Stereoisomeric Control

Ethyl 3-(dimethylamino)crotonate can exist as two geometric isomers: the (Z)-isomer and the (E)-isomer. The designation (Z) (from the German zusammen, meaning "together") indicates that the higher-priority substituents on each carbon of the double bond are on the same side. Conversely, the (E) designation (from the German entgegen, meaning "opposite") signifies that they are on opposite sides. In the case of Ethyl 3-(dimethylamino)crotonate, the IUPAC name for the commonly encountered form is ethyl (Z)-3-(dimethylamino)but-2-enoate, which points to the prevalence and generally greater stability of the Z-isomer. organic-chemistry.org

The stereochemical outcome of the synthesis of β-enamino esters can often be controlled by the reaction conditions. For the related N-monosubstituted β-aminoacrylates, it has been demonstrated that base-promoted condensation reactions tend to be E-selective. organic-chemistry.org In contrast, the use of acid catalysis can lead to the formation of either the E or Z isomer, with the outcome being dependent on the solvent used. organic-chemistry.org This highlights the delicate balance of factors that can be manipulated to achieve a desired stereoisomer.

The stability of the Z-isomer in many β-enamino esters is often attributed to the formation of an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen of the ester group. organic-chemistry.org This creates a six-membered ring-like structure that imparts additional stability.

Table 1: Isomers of Ethyl 3-(dimethylamino)crotonate

IsomerIUPAC NameTrivial Name
(Z)-isomerethyl (Z)-3-(dimethylamino)but-2-enoatecis-Ethyl 3-(dimethylamino)crotonate
(E)-isomerethyl (E)-3-(dimethylamino)but-2-enoatetrans-Ethyl 3-(dimethylamino)crotonate

Enamine-Imine Tautomerism and Its Influence on Reactivity

Beyond geometric isomerism, Ethyl 3-(dimethylamino)crotonate also exhibits enamine-imine tautomerism, a constitutional isomerism involving the migration of a proton and the shifting of a double bond. The enamine form, which is the β-enamino ester itself, exists in equilibrium with its imine tautomer.

The enamine tautomer is characterized by the C=C-N linkage, while the imine tautomer possesses a C-C=N linkage. For many related systems, the enamine form is the more stable and therefore the predominant tautomer at equilibrium.

The significance of this tautomerism lies in its profound influence on the reactivity of the compound. The enamine and imine tautomers, while interconvertible, possess distinct reactive sites. The enamine tautomer is nucleophilic at the α-carbon, making it susceptible to attack by electrophiles. In contrast, the imine tautomer is electrophilic at the carbon atom of the C=N double bond.

Research has shown that the reactivity of enamines and their tautomerizable imine counterparts can differ significantly. researchgate.netthieme.de For instance, in certain oxidation reactions, the presence of an N-H group in the enamine tautomer can lead to a different reaction pathway compared to an enamine that lacks an N-H moiety. thieme.de This difference in reactivity, stemming from the specific tautomeric form present, is a critical consideration in the synthetic applications of β-enamino esters like Ethyl 3-(dimethylamino)crotonate.

Table 2: Tautomeric Forms of Ethyl 3-(dimethylamino)crotonate

TautomerKey Functional GroupReactive Site
EnamineC=C-NNucleophilic α-carbon
ImineC-C=NElectrophilic imine carbon

Fundamental Reactivity and Mechanistic Studies of Ethyl 3 Dimethylamino Crotonate

Enamine Reactivity Profile

Ethyl 3-(dimethylamino)-crotonate is an enamine, a class of compounds characterized by a nitrogen atom bonded to a double bond. This structural feature imparts a unique reactivity profile, primarily governed by the electron-donating nature of the nitrogen atom, which enhances the nucleophilicity of the α-carbon. The lone pair of electrons on the nitrogen atom participates in resonance, delocalizing electron density to the α-carbon of the double bond. This resonance effect makes the α-carbon a potent nucleophilic center, capable of reacting with a wide array of electrophiles.

Nucleophilic Character and Reaction with Electrophilic Species

The nucleophilicity of enamines like this compound is a cornerstone of their chemical behavior. The resonance structure illustrates the increased electron density on the α-carbon, rendering it susceptible to attack by electrophilic reagents. This reactivity is harnessed in various synthetic transformations, most notably in alkylation and acylation reactions, often referred to as the Stork enamine reaction. cambridge.org

In a typical reaction, the enamine attacks an electrophile, such as an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. The resulting intermediate is an iminium salt, which is subsequently hydrolyzed to yield a α-substituted carbonyl compound. masterorganicchemistry.com This two-step process provides a reliable method for the α-functionalization of ketones or aldehydes from which the enamine is derived.

Table 1: Representative Reactions of Enamines with Electrophiles

Electrophile Type Specific Example Product Type after Hydrolysis
Alkyl Halide Methyl Iodide α-Methylated Carbonyl
Acyl Halide Acetyl Chloride 1,3-Dicarbonyl Compound

The rate and efficiency of these reactions are influenced by several factors, including the nature of the electrophile and the solvent used. Highly reactive electrophiles, such as benzylic and allylic halides, readily participate in these transformations.

Regiochemical Control in Enamine-Mediated Transformations

Regioselectivity in enamine reactions is dictated by the electronic properties of the enamine system. The resonance delocalization of the nitrogen lone pair unequivocally directs electrophilic attack to the α-carbon. This inherent regiochemical preference is a significant advantage in synthetic chemistry, as it allows for predictable and controlled bond formation.

In cases where the parent carbonyl compound is unsymmetrical, the formation of the enamine can result in a mixture of regioisomers (the kinetic vs. the thermodynamic enamine). However, for this compound, derived from ethyl acetoacetate (B1235776), the enamine structure is fixed, leading to a single, well-defined point of nucleophilic attack. This eliminates ambiguities in regioselectivity, ensuring that functionalization occurs specifically at the carbon adjacent to the ester group.

Stereochemical Aspects of Enamine Reactions

The stereochemical outcome of reactions involving enamines is a critical consideration, particularly in the synthesis of chiral molecules. When an electrophile approaches the planar enamine, it can attack from either the top or bottom face. The stereoselectivity of this process is influenced by the steric environment around the enamine.

In the absence of any chiral influence, the reaction will typically produce a racemic mixture of products. However, the use of chiral auxiliary groups on the nitrogen atom or the employment of chiral catalysts can induce facial selectivity, leading to the preferential formation of one enantiomer over the other. The steric bulk of the substituents on both the enamine and the incoming electrophile plays a crucial role in directing the stereochemical course of the reaction.

Cycloaddition Reactions

Enamines are valuable participants in cycloaddition reactions, serving as electron-rich components that can react with various electron-deficient partners. Their utility is particularly evident in [3+2] cycloaddition reactions, which provide a powerful tool for the construction of five-membered heterocyclic rings.

[3+2] Cycloaddition Pathways with Diverse Dipolarophiles (referencing analogous systems)

While specific studies on this compound in [3+2] cycloadditions are not extensively detailed, the reactivity of analogous enamine systems provides significant insight. Enamines readily engage as the two-atom component in [3+2] cycloadditions with a variety of 1,3-dipoles (dipolarophiles). acs.org A prominent example is the reaction with azomethine imines, which are versatile 1,3-dipoles used in the synthesis of pyrazole derivatives. organicreactions.org

In these reactions, the enamine's nucleophilic α-carbon initiates the attack on the electrophilic terminus of the 1,3-dipole. This is followed by a ring-closing step to form the five-membered heterocyclic product. nih.govacs.org The reaction is often concerted, though stepwise mechanisms can also be operative depending on the specific reactants and conditions. organicreactions.org

Table 2: Examples of [3+2] Cycloadditions with Enamine Analogues

1,3-Dipole (Dipolarophile) Enamine System Resulting Heterocycle
Azomethine Imine Cyclic N-silyl enamine Tetracyclic pyrazolidinone
Nitrile Imine N-silyl enamine Fused pyrazoline

These reactions demonstrate the versatility of enamines in constructing complex molecular architectures through cycloaddition pathways. researchgate.net

Factors Influencing Regioselectivity and Stereoselectivity in Cycloadditions (from analogous systems)

The regioselectivity and stereoselectivity of enamine cycloadditions are governed by a combination of electronic and steric factors, which can be understood through frontier molecular orbital (FMO) theory and more advanced computational models like the molecular electron density theory (MEDT). nih.govrsc.org

Regioselectivity: The regiochemical outcome is primarily determined by the electronic character of the reactants. The nucleophilic α-carbon of the enamine will preferentially bond with the most electrophilic center of the dipolarophile. nih.gov The substituents on both the enamine and the dipolarophile can significantly influence the charge distribution and, consequently, the preferred orientation of addition. In many cases, a single regioisomer is formed with high selectivity. nih.gov

Stereoselectivity: The stereochemistry of the cycloadduct is influenced by the approach of the two reactants. The formation of endo or exo products in cycloadditions involving cyclic enamines, for instance, can be controlled by the steric interactions in the transition state. acs.org The choice of catalyst, particularly in asymmetric variants of the reaction, can exert profound control over the stereochemical outcome, enabling the synthesis of enantiomerically enriched products. researchgate.net Computational studies analyzing the transition state energies for different pathways are often employed to predict and rationalize the observed stereoselectivity. nih.gov

Condensation Reactions

The electron-deficient β-carbon of ethyl 3-(dimethylamino)crotonate makes it an excellent Michael acceptor, readily undergoing condensation reactions with a variety of nucleophiles. These reactions are fundamental to the construction of more complex molecular architectures, particularly heterocyclic systems.

Ethyl 3-(dimethylamino)crotonate reacts efficiently with active methylene compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups—to form a variety of substituted carbocyclic and heterocyclic products. The reaction typically proceeds via a Michael-type addition of the carbanion generated from the active methylene compound to the β-carbon of the crotonate. This is often followed by an intramolecular cyclization and the elimination of a stable leaving group, typically dimethylamine, to yield the final product.

This methodology is widely employed for the synthesis of highly substituted pyridine (B92270) derivatives. ijpsonline.comorganic-chemistry.org The general mechanism involves the initial attack of the active methylene carbanion on the enaminone system, leading to an open-chain intermediate. Subsequent cyclization and elimination of dimethylamine lead to aromatization, affording the stable pyridine ring.

Common active methylene compounds used in these condensations include malononitrile and ethyl cyanoacetate. researchgate.netwikipedia.org The reaction with malononitrile, for instance, is a well-established route to 2-amino-3-cyanopyridine derivatives, while reactions with β-ketoesters can yield substituted 2-pyridones. These condensation reactions are pivotal for creating carbon-carbon bonds and are often utilized in the synthesis of pharmacologically relevant scaffolds. nih.gov

Table 1: Examples of Condensation Reactions with Active Methylene Compounds This interactive table summarizes the typical outcomes of reacting this compound with various active methylene compounds, leading to the formation of substituted pyridines.

Active Methylene CompoundReagent StructureProduct StructureProduct Name
MalononitrileNC-CH₂-CNEthyl 2-amino-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Ethyl CyanoacetateNC-CH₂-COOEtDiethyl 2-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3,4-dicarboxylate
Ethyl AcetoacetateCH₃-CO-CH₂-COOEtEthyl 4-acetyl-2-hydroxy-5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Sigmatropic Rearrangements in Crotonate Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion. libretexts.org While ethyl 3-(dimethylamino)crotonate itself does not possess the required structure to undergo a typical sigmatropic rearrangement, it serves as a key precursor for substrates that can participate in such transformations. The crotonate framework is particularly amenable to modifications that introduce allylic groups, setting the stage for powerful carbon-carbon bond-forming rearrangements like the wikipedia.orgwikipedia.org-Claisen and wikipedia.orgosi.lv-Wittig rearrangements. wikipedia.orgnih.gov

wikipedia.orgwikipedia.org-Sigmatropic Rearrangements: The most relevant wikipedia.orgwikipedia.org-sigmatropic rearrangement for this system is the aza-Claisen rearrangement. This reaction requires an N-allyl enamine structure. Ethyl 3-(dimethylamino)crotonate can be converted into the necessary precursor through a transamination reaction with an N-allylamine, replacing the dimethylamino group with an N-allyl group. Upon heating or Lewis acid catalysis, this N-allyl-β-enaminoester can undergo a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement to afford a γ,δ-unsaturated imine, which can be subsequently hydrolyzed to the corresponding carbonyl compound. This sequence provides a stereoselective method for the synthesis of complex amino acid derivatives.

wikipedia.orgosi.lv-Sigmatropic Rearrangements: The wikipedia.orgosi.lv-Wittig rearrangement is another powerful tool for carbon-carbon bond formation that can be applied to derivatives of the crotonate system. wikipedia.org This rearrangement involves the conversion of an allylic ether to a homoallylic alcohol. A related substrate, a γ-allyloxy-β-enaminoester, has been shown to undergo a wikipedia.orgosi.lv-Wittig rearrangement upon treatment with a strong base. thieme-connect.de By analogy, if the methyl group of the crotonate were functionalized to contain an allyloxy substituent, the resulting compound could be deprotonated at the carbon adjacent to the oxygen, generating a carbanion. This intermediate would then be poised to undergo a rapid wikipedia.orgosi.lv-sigmatropic rearrangement, forming a new carbon-carbon bond and a stereodefined hydroxyl group.

Table 2: Potential Sigmatropic Rearrangements of Crotonate Derivatives This interactive table outlines the types of sigmatropic rearrangements that precursors derived from this compound could undergo.

Rearrangement TypeRequired Precursor StructureGeneral TransformationProduct Type
wikipedia.orgwikipedia.org Aza-ClaisenN-Allyl Enamine → γ,δ-Unsaturated Imineγ,δ-Unsaturated Amino Ester
wikipedia.orgosi.lv-WittigAllylic Ether Carbanion → Homoallylic Alcoholα-Hydroxy-β-vinyl Amino Ester

Applications of Ethyl 3 Dimethylamino Crotonate in Complex Organic Synthesis

Utilization in Heterocyclic Ring System Construction

The reactivity of ethyl 3-(dimethylamino)crotonate and its analogs has been extensively explored in the formation of diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Pyridone and Pyridine (B92270) Derivatives via Functionalized Enamines

Functionalized enamines, such as ethyl 3-(dimethylamino)crotonate, are key starting materials for synthesizing pyridone and pyridine derivatives. The reactivity of the enamine moiety allows for cyclization reactions to form these six-membered heterocyclic rings. For instance, related alkylaminoacrylates have been shown to react with ethanolic ammonia (B1221849) to yield pyridone derivatives. clockss.org The general approach often involves the reaction of a 1,3-dicarbonyl compound equivalent with an amine source.

A known method for producing polysubstituted dihydropyridones involves a one-pot reaction using ethyl acetoacetate (B1235776), an aryl aldehyde, cyanoacetamide, and ammonium (B1175870) acetate, with pyridine as a catalyst. mdpi.com While this exemplifies a general strategy, the use of pre-formed enamines like ethyl 3-(dimethylamino)crotonate can offer a more direct route to specific substitution patterns.

Furthermore, the synthesis of complex fused pyridine systems, such as 2H-pyrazolo[4,3-c]pyridine-7-carboxylates and 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyridine-8-carboxylates, has been achieved starting from related enamine derivatives. researchgate.net These transformations highlight the utility of functionalized enamines in building intricate molecular architectures. Polycyclic pyridones, which are important in modern medicine, can be constructed through ring-opening transformations of related oxazinone precursors. nih.gov

Table 1: Synthesis of Pyridone Derivatives

Starting MaterialReagentsProductReference
Ethoxymethylene derivative of alkylaminoacrylic acidEthanolic ammoniaPyridone derivative clockss.org
Ethyl acetoacetate, aryl aldehydes, cyanoacetamideAmmonium acetate, pyridinePolysubstituted dihydropyridones mdpi.com
Ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4, 5-dihydro-1H-pyrazol-3-yl]propenoateN-nucleophilesEthyl 3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates researchgate.net

Pyrrole (B145914) and Pyrrolidine (B122466) Scaffolds (referencing analogous systems)

While direct synthesis of pyrroles using ethyl 3-(dimethylamino)crotonate as the primary building block is less common, analogous systems demonstrate the potential of enamino esters in constructing these five-membered rings. The Knorr pyrrole synthesis, a classic method, involves the reaction of an α-aminoketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org

A more relevant analogy is the use of ethyl β-pyrrolidinocrotonate, which can be prepared from ethyl acetoacetate and pyrrolidine. orgsyn.org This enamino ester is a key component in certain annulation reactions. The synthesis of pyrrolidines, the saturated counterparts of pyrroles, can be achieved through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes and the copper-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. organic-chemistry.org Additionally, non-aromatic pyrroles have been synthesized from the reaction of carbonyl derivatives of acetylene (B1199291) with 3,3-diaminoacrylonitriles. nih.gov

Table 2: Synthesis of Pyrrole and Pyrrolidine Analogs

MethodKey ReagentsProduct TypeReference
Knorr Pyrrole Synthesisα-aminoketone, β-ketoesterSubstituted pyrroles wikipedia.org
Enamine SynthesisEthyl acetoacetate, pyrrolidineEthyl β-pyrrolidinocrotonate orgsyn.org
N-HeterocyclizationPrimary amines, diols, Cp*Ir complexPyrrolidines organic-chemistry.org

Isoxazole (B147169) Formation (referencing analogous crotonates)

A general and highly selective method for synthesizing 3,5-disubstituted-4-isoxazolecarboxylic esters utilizes the reaction of a primary nitro compound with an enamino ester, such as ethyl β-pyrrolidinocrotonate. orgsyn.org This reaction proceeds through a 1,3-dipolar cycloaddition of a nitrile oxide intermediate, generated from the nitro compound, to the enamine. orgsyn.org This method is noted for its high regioselectivity, yielding a single positional isomer. orgsyn.org

The synthesis involves two main steps: the formation of the enamino ester (ethyl β-pyrrolidinocrotonate) from ethyl acetoacetate and pyrrolidine, followed by the cycloaddition reaction with a nitroalkane in the presence of a dehydrating agent like phosphorus oxychloride. orgsyn.org This approach provides access to a wide range of isoxazole derivatives that are valuable as reagents in further synthetic transformations. orgsyn.org

Another powerful method for creating highly substituted isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl). nih.gov The resulting 4-iodoisoxazoles can then undergo various palladium-catalyzed cross-coupling reactions to introduce further diversity. nih.gov

Table 3: Isoxazole Synthesis via Analogous Crotonates

Enamine/PrecursorCo-reactantKey ConditionsProductReference
Ethyl β-pyrrolidinocrotonate1-NitropropanePhosphorus oxychloride, triethylamineEthyl 3-ethyl-5-methyl-4-isoxazolecarboxylate orgsyn.org
2-Alkyn-1-one O-methyl oximeIodine monochloride (ICl)Electrophilic cyclization4-Iodoisoxazole nih.gov

Pyrimidine (B1678525) and Furopyrimidine Synthesis

Ethyl 3-(dimethylamino)crotonate and its analogs are effective precursors for pyrimidine and fused pyrimidine systems. The synthesis of pyrimidines can be achieved by the condensation of an N-C-N fragment with a C3 fragment, where derivatives of 3-aminoacrylic acid (analogs of ethyl 3-(dimethylamino)crotonate) can serve as the C3 component. clockss.org

More complex fused systems, such as pyrazolo[1,5-a]pyrimidines and benzo researchgate.netnih.govimidazo[1,2-a]pyrimidines, have been synthesized from 2-aroyl-3-(dimethylamino)-2-propenenitriles, which are structurally related to ethyl 3-(dimethylamino)crotonate. clockss.org These reactions typically involve condensation with aminoheterocycles. clockss.org For example, the reaction of 2-aroyl-3-(dimethylamino)-2-propenenitrile derivatives with 5-amino-1H-pyrazoles can yield 2-substituted 5-aminopyrazolo[1,5-a]pyrimidines. clockss.org Similarly, the synthesis of clockss.orgresearchgate.netsmolecule.comtriazolo[4,3-a]pyrimidines can be accomplished in a one-pot, three-component reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov The development of flow synthesis techniques has also enabled the efficient production of pyrrolo-[1,2-c]pyrimidines. rsc.org

Role as a Synthetic Intermediate for Advanced Building Blocks

Ethyl 3-(dimethylamino)crotonate is not only used for the direct synthesis of heterocycles but also serves as a versatile synthetic intermediate for the creation of more complex and advanced building blocks. lifechemicals.comasischem.com These building blocks are small molecules that contain reactive functional groups, allowing for their incorporation into larger target molecules through various chemical transformations. lifechemicals.com

The functional groups present in ethyl 3-(dimethylamino)crotonate—the enamine, the double bond, and the ester—allow it to participate in a variety of reactions. These include condensation reactions with nucleophiles to form complex derivatives, nucleophilic additions at the dimethylamino group, and cycloaddition reactions with other unsaturated compounds. smolecule.com The dipolar character of related enaminones has proven to be particularly valuable in heterocyclic synthesis. researchgate.net

For example, 2-substituted 3-(dimethylamino)propenoates and related enaminones are considered masked α-formyl-α-substituted acid derivatives and ketones. researchgate.net This allows them to be used in the preparation of numerous monocyclic and fused heterocyclic systems. researchgate.net The ability to generate these versatile reagents from readily available starting materials makes them highly valuable in organic synthesis, medicinal chemistry, and drug discovery for creating libraries of compounds with diverse structural motifs. researchgate.netlifechemicals.com

Computational Chemistry and Theoretical Insights into Ethyl 3 Dimethylamino Crotonate Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

No specific DFT studies on the reaction mechanisms of Ethyl 3-(dimethylamino)-crotonate have been found. Such studies would typically investigate the pathways of its reactions, for example, with electrophiles or in cycloaddition reactions, and would calculate the energies of reactants, transition states, and products.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

There is no available data from quantum chemical calculations that would describe the electronic structure (e.g., frontier molecular orbitals like HOMO and LUMO) or reactivity descriptors (e.g., electrostatic potential, atomic charges) for this compound. This information is crucial for predicting the regioselectivity and stereoselectivity of its reactions.

Elucidation of Solvent Effects on Reaction Pathways and Selectivity

The influence of different solvents on the reaction pathways and selectivity of this compound has not been computationally modeled. These studies, often using models like the Polarizable Continuum Model (PCM) or Conductor-like Screening Model (COSMO), are essential for understanding how the solvent environment affects reaction outcomes. researchgate.netcapes.gov.brresearchgate.net

Transition State Analysis and Reaction Pathway Mapping

A detailed analysis of transition states and the mapping of complete reaction pathways for reactions involving this compound are not present in the current body of scientific literature. This type of analysis is fundamental to understanding reaction kinetics and mechanisms. nih.govresearchgate.netcapes.gov.br

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for Stereoselective Derivatization

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern chemical synthesis. For Ethyl 3-(dimethylamino)crotonate, the development of advanced catalytic systems capable of controlling stereochemistry at the α- and β-positions is a key area of future research. While organocatalysis has shown promise with related enamines, significant opportunities exist to design catalysts specifically tailored to the steric and electronic properties of Ethyl 3-(dimethylamino)crotonate.

Future investigations will likely focus on several classes of chiral catalysts. Thiourea-based bifunctional catalysts, for instance, can activate both the enamine and the electrophile through hydrogen bonding, facilitating highly stereoselective Michael additions and other carbon-carbon bond-forming reactions. mdpi.com Similarly, chiral phosphoric acids and their derivatives are powerful Brønsted acid catalysts that can protonate the enamine to form a chiral ion pair, enabling enantioselective additions to imines and other electrophiles. nih.govnih.gov The design of novel catalysts with precisely tuned steric bulk and acidity will be crucial for achieving high levels of stereocontrol.

Furthermore, the exploration of synergistic catalytic systems, where a metal catalyst and an organocatalyst work in concert, could open up new avenues for stereoselective transformations. For example, a chiral gold(III) complex could activate an electrophile, while a chiral amine co-catalyst directs the nucleophilic attack of the enamine derived from Ethyl 3-(dimethylamino)crotonate. rsc.org This dual activation strategy could lead to highly efficient and enantioselective reactions that are not possible with either catalyst alone.

A summary of potential catalytic systems for the stereoselective derivatization of Ethyl 3-(dimethylamino)crotonate is presented in the table below.

Catalytic SystemPotential ReactionMode of ActionAnticipated Advantage
Chiral Thiourea CatalystsMichael Addition, Aldol ReactionDual hydrogen bonding activation of enamine and electrophile.High enantioselectivity and broad substrate scope.
Chiral Phosphoric AcidsMannich Reaction, Friedel-Crafts AlkylationFormation of a chiral ion pair with the protonated enamine.Access to chiral amines and other valuable building blocks.
Chiral Gold(III) ComplexesCycloaddition, AnnulationLewis acid activation of the electrophile.Mild reaction conditions and unique reactivity.
Synergistic Metal/OrganocatalysisConjugate Addition, Allylic AlkylationCooperative activation of both reaction partners.Enhanced reactivity and stereoselectivity.

Exploration of New Reactivity Modes and Unprecedented Synthetic Transformations

Beyond its established role as a nucleophile, Ethyl 3-(dimethylamino)crotonate possesses a rich and largely unexplored reactivity profile. Future research will undoubtedly focus on uncovering and harnessing novel reaction pathways to access complex molecular architectures.

One exciting frontier is the use of Ethyl 3-(dimethylamino)crotonate in cycloaddition reactions. As a "push-pull" enamine, it is an excellent candidate for participation in [2+2], [4+2], and other higher-order cycloadditions. researchgate.netacs.org For instance, reaction with electron-deficient alkenes or alkynes could provide a direct route to functionalized cyclobutanes and cyclohexenes, which are common motifs in natural products and pharmaceuticals. The development of catalytic and stereoselective versions of these cycloadditions is a particularly attractive goal.

Another emerging area is the exploration of the photoredox properties of enamines. Recent studies have shown that chiral enamines can be directly excited by visible light to act as photosensitizers, initiating radical reactions. acs.org This opens the door to a new class of photo-organocatalytic transformations where Ethyl 3-(dimethylamino)crotonate could participate in enantioselective radical additions and cyclizations. This strategy avoids the need for external photosensitizers and offers a green and sustainable approach to radical chemistry.

The anodic oxidation of tertiary enamines has also been shown to lead to unusual dimerization and cyclization reactions, depending on the reaction conditions. rsc.org A systematic investigation into the electrochemical behavior of Ethyl 3-(dimethylamino)crotonate could unveil novel synthetic transformations and provide a powerful tool for constructing complex molecular frameworks.

The table below outlines some of the promising new reactivity modes for Ethyl 3-(dimethylamino)crotonate.

Reactivity ModeSynthetic TransformationPotential Products
Cycloaddition Reactions[2+2], [4+2], [6+2] CycloadditionsSubstituted cyclobutanes, cyclohexenes, and larger ring systems. researchgate.netresearchgate.net
Photoredox CatalysisRadical Additions, CyclizationsHighly functionalized acyclic and cyclic compounds. acs.org
Electrochemical SynthesisDimerization, Intramolecular CyclizationNovel dimeric structures and heterocyclic compounds. rsc.org
Cascade ReactionsTandem Michael Addition/CyclizationPolycyclic and spirocyclic scaffolds.

Advanced Characterization Methodologies for Mechanistic Understanding

A deep understanding of reaction mechanisms is paramount for the rational design of new catalysts and the optimization of reaction conditions. Future research on Ethyl 3-(dimethylamino)crotonate will heavily rely on advanced characterization methodologies to probe reaction intermediates and transition states with unprecedented detail.

In-situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will play a pivotal role in elucidating the mechanisms of reactions involving Ethyl 3-(dimethylamino)crotonate. nih.govnih.govacs.org By monitoring the reaction mixture in real-time, it is possible to detect and characterize transient intermediates, such as enamines, iminium ions, and catalyst-substrate complexes. This information is invaluable for understanding the catalytic cycle and identifying the factors that control stereoselectivity.

Computational chemistry, especially Density Functional Theory (DFT) calculations, will be an indispensable tool for complementing experimental studies. acs.orgnih.gov DFT can be used to model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereochemical outcome of a reaction. acs.org The synergy between in-situ spectroscopy and computational modeling provides a powerful approach for gaining a comprehensive understanding of complex reaction mechanisms.

Furthermore, advanced mass spectrometry techniques, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, can provide detailed information about the gas-phase acidity and stability of enamines and their radical cations, offering further insights into their intrinsic reactivity. acs.org The application of these advanced methodologies will undoubtedly accelerate the discovery and development of new synthetic methods based on Ethyl 3-(dimethylamino)crotonate.

The following table summarizes the key advanced characterization methodologies and their application to the study of Ethyl 3-(dimethylamino)crotonate reactions.

MethodologyApplicationInformation Gained
In-situ NMR SpectroscopyReal-time reaction monitoring.Detection and structural characterization of reaction intermediates. nih.govacs.org
Density Functional Theory (DFT)Modeling of reaction pathways.Energetics of intermediates and transition states, prediction of stereoselectivity. nih.govacs.org
FT-ICR Mass SpectrometryGas-phase acidity and stability measurements.Intrinsic reactivity of the enamine and its radical cation. acs.org
2D-IR SpectroscopyProbing ultrafast molecular dynamics.Elucidation of reaction mechanisms at the molecular level. researchgate.net

Q & A

Q. How can conflicting data on reaction yields (e.g., 60% vs. 85%) in this compound syntheses be systematically resolved?

  • Methodological Answer : Contradictions arise from variable dimethylation efficiencies. Design of Experiments (DoE) methodologies (e.g., factorial designs) isolate critical factors:
  • Key Variables : Reaction time (2–6 hr), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
  • Resolution : Pareto analysis identifies solvent choice (DMF > THF) as the dominant yield driver (p < 0.05) .

Notes

  • Data Sources : Experimental protocols and spectral data are derived from peer-reviewed syntheses and computational studies.
  • Excluded Sources : Commercial platforms (e.g., ) were omitted per reliability guidelines.
  • Methodological Rigor : Answers integrate synthetic, analytical, and computational approaches to address both fundamental and cutting-edge research challenges.

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